molecular formula C23H21N7O5S B2682699 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-83-0

4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2682699
CAS No.: 872995-83-0
M. Wt: 507.53
InChI Key: SUTWRUTWUPKIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 3-nitrophenyl group via a thioether bridge and a methoxy-substituted benzamide moiety. The thioether linkage enhances metabolic stability compared to ether or amine counterparts, while the 3-nitrophenyl group introduces electron-withdrawing properties that may influence binding affinity or solubility.

Properties

IUPAC Name

4-methoxy-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O5S/c1-35-18-7-5-15(6-8-18)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)36-14-21(31)25-16-3-2-4-17(13-16)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTWRUTWUPKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide represents a novel class of triazole-based derivatives that have garnered attention for their potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its inhibitory effects against various biological targets.

Synthesis

The synthesis of 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the nitrophenyl and methoxy groups. The synthetic pathway typically employs standard organic reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure.

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exhibit moderate antimicrobial activity against various bacterial and fungal strains. In a comparative study, these compounds were tested against standard antibiotics like Streptomycin and Nystatin, showing promising results in inhibiting microbial growth .

Inhibition of Enzymatic Activity

A significant aspect of the biological activity of this compound is its inhibitory effect on α-glucosidase. The structure–activity relationship (SAR) studies reveal that modifications on the phenyl ring substantially influence the inhibitory potency. For instance, compounds with halogen substitutions demonstrated varying degrees of inhibition:

CompoundIC50 (µM)Comments
5a62.9Base compound
5b63.63-Methyl substitution
5c42.64-Methyl substitution
5d66.02,3-Dimethyl substitution
5e110.82,6-Dimethyl substitution
5k26.8Most potent (4-bromo derivative)
5l110.3Nitro at position 3
5m78.8Nitro at position 4
Acarbose752.0Standard reference

The data shows that the introduction of electron-withdrawing groups like nitro at specific positions can enhance inhibitory activity significantly compared to unsubstituted or less polar derivatives .

Case Studies

Several studies have highlighted the efficacy of this compound class in various biological assays:

  • α-glucosidase Inhibition : A detailed study demonstrated that derivatives with multiple substitutions on the phenyl ring exhibited enhanced binding affinity to the enzyme's active site, leading to better inhibition rates compared to parent compounds .
  • Antimicrobial Efficacy : A comparative analysis involving different bacterial strains showed that certain derivatives maintained good activity against resistant strains, suggesting potential therapeutic applications .

The mechanism by which 4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its biological effects is primarily through enzyme inhibition. The compound's ability to bind effectively to the active sites of target enzymes is facilitated by its structural features, including hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme's active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituents/Modifications Key Features/Implications References
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-nitrophenyl
- Methoxybenzamide
- Thioether linkage
- Electron-withdrawing nitro group
4-Methyl-N-(2-(6-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine - 4-nitrophenyl
- Methylbenzamide
- Nitro positional isomer
- Reduced electron-withdrawing effect vs. 3-nitro
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-4-yl-thiazol-2-yl)butanamide [1,2,4]triazolo[4,3-b]pyridazine - Pyridinyl-thiazole
- Butanamide linker
- Enhanced π-π stacking potential
- Increased solubility via pyridine
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno[2,3-d]pyrimidine - Trifluoromethylphenoxy
- Methoxybenzamide
- Fluorinated substituent
- Thieno core for altered binding kinetics
N-(2-(4-(8-Amino-3-oxo-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide [1,2,4]triazolo[4,3-a]pyrazine - Antioxidant benzamide
- Phenoxy linker
- Antioxidant activity
- Bulky tert-butyl groups for steric effects

Structural and Functional Analysis:

Core Heterocycle Variations: The [1,2,4]triazolo[4,3-b]pyridazine core in the target compound differs from the thieno[2,3-d]pyrimidine in , which may alter π-stacking interactions and binding site compatibility .

Substituent Effects :

  • The 3-nitrophenyl group in the target compound vs. the 4-nitrophenyl in ’s analog impacts electronic distribution. The meta-nitro configuration may reduce steric hindrance compared to para-substituted analogs, favoring interactions with flat binding pockets .
  • Methoxybenzamide vs. methylbenzamide (): Methoxy groups improve lipophilicity (logP) and may enhance blood-brain barrier penetration compared to methyl groups .

Butanamide linkers () introduce flexibility, possibly accommodating larger binding sites but reducing conformational rigidity .

Bioactivity Implications: While bioactivity data for the target compound is unavailable, analogs like the thieno[2,3-d]pyrimidine derivatives () exhibit antimicrobial properties, suggesting the triazolo-pyridazine core may also target enzymes or receptors in pathogenic pathways . Antioxidant-conjugated triazolo derivatives () demonstrate the scaffold’s versatility in multifunctional drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.